N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide: is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its intricate structure, which includes a quinazoline core, a nitrobenzyl thioether, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Nitrobenzyl Thioether: The nitrobenzyl thioether moiety is introduced via a nucleophilic substitution reaction. This involves the reaction of a thiol with a nitrobenzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding acid chloride with an amine, in this case, isobutylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine, which can further participate in various chemical reactions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Thioether: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although detailed studies are required to confirm these activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is not fully understood. it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitrobenzyl thioether moiety may play a crucial role in binding to these targets, while the quinazoline core could be involved in the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-6-carboxamide
- N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzyl thioether moiety. This structural feature distinguishes it from other quinazoline derivatives and may contribute to its unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4S/c1-19(2)17-29-26(33)22-11-12-24-25(16-22)30-28(37-18-21-9-6-10-23(15-21)32(35)36)31(27(24)34)14-13-20-7-4-3-5-8-20/h3-12,15-16,19H,13-14,17-18H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVVZIDZUAXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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